Cas no 2411262-33-2 (1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine)
![1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine structure](https://ja.kuujia.com/scimg/cas/2411262-33-2x500.png)
1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-7560891
- 1-(oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 2411262-33-2
- Z3687616761
- 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
-
- インチ: 1S/C15H15F3N2O3/c16-15(17,18)11-3-1-2-10(8-11)13(21)19-4-6-20(7-5-19)14(22)12-9-23-12/h1-3,8,12H,4-7,9H2
- InChIKey: LIUCJSGPAPNXKT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C(N1CCN(C(C2CO2)=O)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 328.10347683g/mol
- どういたいしつりょう: 328.10347683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 53.2Ų
1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560891-1.0g |
1-(oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine |
2411262-33-2 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazineに関する追加情報
Research Briefing on 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine (CAS: 2411262-33-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine (CAS: 2411262-33-2) as a promising scaffold for drug development. This compound, characterized by its unique oxirane and trifluoromethylbenzoyl moieties, has garnered attention due to its versatile pharmacological properties and potential applications in targeting various disease pathways. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic implications.
The synthesis of 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the epoxide ring formation and the acylation of the piperazine core. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
In vitro and in vivo studies have demonstrated that 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine exhibits significant activity against a range of biological targets. Notably, its interaction with key enzymes involved in inflammatory and oncogenic pathways has been elucidated. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the oxirane moiety contributes to its reactivity with nucleophilic residues in target proteins. These properties make it a valuable candidate for the development of novel anti-inflammatory and anti-cancer agents.
Further investigations have explored the compound's pharmacokinetic profile, revealing favorable absorption and distribution characteristics. However, challenges related to its metabolic clearance and potential toxicity in high doses remain areas of active research. Recent preclinical studies have employed computational modeling to predict its interactions with cytochrome P450 enzymes, aiming to optimize its therapeutic index and minimize adverse effects.
The therapeutic potential of 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine extends beyond its immediate applications. Researchers are investigating its utility as a versatile intermediate for the synthesis of derivatives with enhanced selectivity and potency. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with a focus on its efficacy in treating chronic inflammatory diseases and certain malignancies.
In conclusion, 1-(Oxirane-2-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine represents a compelling example of how structural innovation in medicinal chemistry can yield compounds with broad therapeutic potential. Ongoing research aims to address its limitations while capitalizing on its strengths, paving the way for its integration into next-generation therapeutics. This briefing underscores the importance of continued investment in the exploration of such novel chemical entities to address unmet medical needs.
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